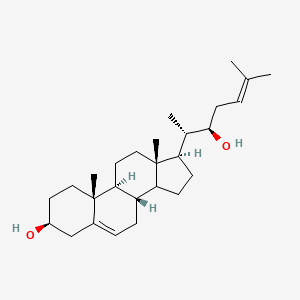

Cholesta-5,24-diene-3,22-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O2 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H44O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h6-7,18,20-25,28-29H,8-16H2,1-5H3/t18-,20-,21-,22+,23?,24-,25+,26-,27+/m0/s1 |

InChI Key |

DJZMVDQAHDXJDB-RYELNKERSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CC=C(C)C)O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(CC=C(C)C)O |

Synonyms |

22(R)-hydroxydesmosterol 22(R)-hydroxydesmosterol, (3 beta,22S)-isomer cholesta-5,24-diene-3 beta-22-diol |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Transformations Involving Cholesta 5,24 Diene 3,22 Diol

Position of Cholesta-5,24-diene-3,22-diol within Cholesterol Biosynthesis Pathways

Cholesterol biosynthesis in animals primarily proceeds via two interconnected routes that diverge after the formation of lanosterol (B1674476): the Bloch pathway and the Kandutsch-Russell pathway. frontiersin.org The defining difference between these pathways is the timing of the reduction of the C24-C25 double bond in the sterol side chain. nih.govresearchgate.net

The Bloch pathway is characterized by the retention of the C24-C25 double bond until the final step of cholesterol synthesis. frontiersin.orgnih.gov In this pathway, a series of enzymatic modifications to the sterol nucleus occur on intermediates with an unsaturated side chain. nih.govresearchgate.net The penultimate intermediate in this pathway is desmosterol (B1670304) (cholesta-5,24-dien-3β-ol). frontiersin.org

This compound is not a canonical intermediate in the direct synthesis of cholesterol itself. Instead, it represents a modified form of the Bloch pathway intermediate, desmosterol. Desmosterol can serve as a substrate for various enzymes, including hydroxylases, that are not part of the primary cholesterol synthesis line but are involved in generating other biologically active steroids. For instance, the cholesterol side-chain cleavage enzyme, CYP11A1, which initiates steroid hormone synthesis, can utilize desmosterol as a substrate, hydroxylating it at the C22 and C20 positions to ultimately yield pregnenolone (B344588). nih.govnih.govresearchgate.net The formation of this compound would represent an analogous initial hydroxylation step at the C22 position of desmosterol, positioning it as an early branch-point metabolite off the main Bloch pathway, leading towards the synthesis of other steroidal compounds rather than cholesterol. In some organisms and specific metabolic contexts, such as the biosynthesis of the steroidal sapogenin diosgenin (B1670711) in plants, cholesterol is converted into hydroxylated forms, including C22-hydroxylated sterols, as precursors. researchgate.netmdpi.comresearchgate.net

The Kandutsch-Russell pathway contrasts with the Bloch pathway by featuring an early reduction of the C24 side-chain double bond. frontiersin.orgnih.gov This means its intermediates, such as 7-dehydrocholesterol, possess a saturated side chain. frontiersin.org The two pathways are not entirely separate, as they share enzymatic machinery and can intersect. The enzyme 3β-hydroxysterol Δ24-reductase (DHCR24) can convert Bloch pathway intermediates (with a C24 double bond) to their Kandutsch-Russell counterparts (with a saturated side chain). researchgate.netplos.org

The existence of this compound highlights the metabolic plasticity of these pathways. Intermediates from one route can be diverted for other purposes. For example, desmosterol, the key substrate for the formation of this compound, is the most abundant cholesterol intermediate in developing neurons and astrocytes, which primarily utilize the Bloch pathway. nih.gov In certain disease states or specific tissues, intermediates like desmosterol can be acted upon by various cytochrome P450 enzymes. Human CYP46A1, for instance, can oxidize desmosterol, leading to epoxidation and hydroxylation at other positions (C25 and C27). ebi.ac.ukebi.ac.uk The formation of this compound represents a similar diversion, where a C22-hydroxylase acts on a Bloch pathway intermediate.

Role as an Intermediate in the Bloch Pathway (Desmosterol Pathway)

Enzymology of Formation and Conversion of this compound

The synthesis and subsequent metabolism of this compound are governed by specific enzymes that introduce the C22-hydroxyl group and modify the C24-double bond.

The formation of this compound from its precursor, desmosterol, requires the action of a sterol C22-hydroxylase. This activity is typically carried out by cytochrome P450 (CYP) enzymes. A prime example of such an enzyme is CYP11A1, the mitochondrial enzyme that catalyzes the first step in the synthesis of all steroid hormones from cholesterol. nih.gov This process involves sequential hydroxylations at C22 and C20, followed by cleavage of the side chain. researchgate.net

Studies have shown that CYP11A1 is not strictly specific to cholesterol and can metabolize other sterols, including desmosterol. nih.govnih.gov An ancestral vertebrate CYP11A1 enzyme even showed a preference for desmosterol over cholesterol. nih.gov When CYP11A1 acts on desmosterol, it is expected to perform the same sequence of reactions, beginning with hydroxylation at the C22 position, which would form this compound as the initial product before further oxidation and cleavage. researchgate.net While C22-desaturases exist in fungi and plants to create a C22-C23 double bond, the formation of the diol specifically requires a hydroxylase. nih.govnih.gov

Table 1: Key Enzymes in the Metabolism of Desmosterol and Related Sterols

| Enzyme | Substrate(s) | Product(s) | Pathway/Function |

|---|---|---|---|

| CYP11A1 | Cholesterol, Desmosterol, 7-Dehydrocholesterol | Pregnenolone (via 22-OH and 20,22-diOH intermediates) | Steroid hormone synthesis nih.govnih.gov |

| DHCR24 | Desmosterol and other Δ24-sterols | Cholesterol and other saturated side-chain sterols | Cholesterol biosynthesis (final step of Bloch pathway) embopress.org |

| CYP46A1 | Cholesterol, 7-Dehydrocholesterol, Desmosterol | 24S-Hydroxycholesterol, 24-OH-7-DHC, 24S,25-Epoxycholesterol | Brain cholesterol metabolism ebi.ac.ukebi.ac.uk |

Once formed, this compound can be a substrate for other modifying enzymes. The most prominent modification would be the reduction of the C24-C25 double bond, a reaction catalyzed by 3β-hydroxysterol Δ24-reductase (DHCR24), also known as Seladin-1. embopress.org This enzyme is crucial for the final step of the Bloch pathway, converting desmosterol to cholesterol. embopress.orgpnas.org

DHCR24 is an NADPH-dependent oxidoreductase located in the endoplasmic reticulum. tandfonline.comfrontiersin.org Its function is not limited to desmosterol; it can reduce the Δ24 bond in various sterol intermediates, effectively linking the Bloch and Kandutsch-Russell pathways. plos.org Therefore, it is highly probable that DHCR24 would recognize this compound as a substrate, reducing its C24-C25 double bond to yield Cholest-5-ene-3,22-diol. The activity of DHCR24 can be inhibited by certain oxysterols, such as 24(S),25-epoxycholesterol, which is structurally similar to desmosterol, leading to an accumulation of Δ24-unsaturated sterols. nih.gov

The enzymatic reactions involved in sterol biosynthesis are highly stereospecific. nih.gov The formation of this compound and its subsequent reactions are no exception.

C22-Hydroxylation: The hydroxylation of the sterol side chain by enzymes like CYP11A1 is stereospecific. The conversion of cholesterol to pregnenolone proceeds through a 22R-hydroxycholesterol intermediate. researchgate.net It is expected that the hydroxylation of desmosterol by the same enzyme would also yield the (22R)-diol.

Investigation of Δ24-Reductase and Other Modifying Enzymes

Regulation of Sterol Biosynthesis Pathways Involving Related Intermediates

The biosynthesis of sterols is a vital and tightly controlled process in eukaryotes. The regulation of these pathways occurs at multiple levels, primarily through feedback mechanisms that modulate the activity and expression of key rate-limiting enzymes. Intermediates that are structurally related to this compound, such as cholesta-5,24-dien-3β-ol (desmosterol), are central to these regulatory networks. acs.org

In animals, a primary control point is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which catalyzes the production of mevalonate (B85504), a crucial precursor for cholesterol and other isoprenoids. nih.gov The activity of this enzyme is stringently regulated by cellular sterol levels. High concentrations of sterols trigger the binding of HMG-CoA reductase to endoplasmic reticulum (ER) membrane proteins known as Insigs. nih.gov This binding event facilitates the ubiquitination of the reductase enzyme, marking it for rapid degradation by the proteasome. This sterol-accelerated degradation ensures that cholesterol synthesis is promptly halted when supply is sufficient. nih.gov

In organisms that synthesize 24-alkylated sterols, such as plants and fungi, the enzyme sterol C24-methyltransferase (SMT) represents another critical regulatory juncture. acs.orgmdpi.com This enzyme catalyzes a rate-limiting step in the post-cycloartenol (plant) or post-lanosterol (fungal) pathways. mdpi.com The regulation of SMT can be organism-specific; for instance, plant SMT is down-regulated by the phytosterol sitosterol, while fungal SMT is down-regulated by its end-product, ergosterol (B1671047). mdpi.com This fine-tuning at the SMT step is crucial for controlling the ratio of different sterol types, which in turn affects membrane function and cellular development. biorxiv.org Inhibition of enzymes downstream in the pathway can lead to the accumulation of specific intermediates; for example, treatment of cells with progesterone, which inhibits Δ24-sterol reductase, results in the accumulation of desmosterol. nih.gov

Mechanistic Studies of Regulatory Enzyme Inhibition

The study of enzyme inhibitors has been instrumental in elucidating the mechanisms of sterol biosynthesis and its regulation. These inhibitors can be broadly categorized based on their mode of action. biorxiv.org

Mechanism-Based Inactivators: These are substrate analogues that are converted by the target enzyme into a reactive species that irreversibly binds to and inactivates the enzyme. A notable example involves inhibitors of SMT, where sterol analogues containing aziridine (B145994) in the side chain are designed to be activated by the enzyme, leading to covalent modification of the active site. mdpi.com

High-Energy Intermediate Analogues: These compounds mimic the transition state of the substrate during the enzymatic reaction. By binding with high affinity to the enzyme's active site, they act as potent reversible inhibitors.

Product Analogues: These molecules resemble the final product of the enzymatic reaction and can inhibit the enzyme through feedback mechanisms.

Specific classes of inhibitors have been developed to target different enzymes in the sterol pathway. Morpholine fungicides, such as fenpropimorph, are known to inhibit both C-14 sterol reductase and C-8,7 sterol isomerase. biorxiv.org Other compounds exhibit highly specific mechanisms; the chemical U18666A, for instance, induces secondary structural changes in the enzyme DHCR24, blocking its activity through an allosteric inhibition mechanism. nih.gov Furthermore, some natural compounds like the green tea polyphenols ECG and EGCG have been shown to inhibit multiple enzymes in the mevalonate pathway simultaneously, including mevalonate kinase (MVK) and farnesyl pyrophosphate synthase (FPPS), by binding to similar triangular pockets within these enzymes. researchgate.net

| Inhibitor/Class | Target Enzyme(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Aziridine-containing Steroids | Sterol C24-Methyltransferase (SMT) | Mechanism-based irreversible inactivation. | mdpi.com |

| Morpholines (e.g., Fenpropimorph) | C-14 Sterol Reductase, C-8,7 Sterol Isomerase | Inhibition of reductase and isomerase activity. | biorxiv.org |

| U18666A | 3β-hydroxysterol-Δ24-reductase (DHCR24) | Allosteric inhibition. | nih.gov |

| Green Tea Polyphenols (ECG, EGCG) | MVK, MDD, FPPS | Multi-target inhibition by binding to similar active site pockets. | researchgate.net |

| Progesterone | Δ24-sterol reductase | Inhibition leading to accumulation of desmosterol. | nih.gov |

Comparative Biosynthetic Studies Across Different Organisms

Significant variations exist in the sterol biosynthetic pathways across different kingdoms of life, leading to a diverse array of final sterol products. A central divergence is the presence or absence of the C24-alkylation step.

Animals vs. Fungi and Protozoa: The most fundamental difference lies in the end product: cholesterol in animals versus 24-alkylated sterols like ergosterol in fungi and some protozoa. nih.gov This divergence is due to the absence of the SMT enzyme in animals. nih.govportlandpress.com In cholesterol synthesis, the pathway can proceed via two main routes, the Bloch pathway or the Kandutsch-Russell pathway, which differ in the timing of the reduction of the C24 double bond. acs.org The Bloch pathway proceeds through the intermediate desmosterol (cholesta-5,24-dien-3β-ol), the immediate precursor to cholesterol. acs.org

In contrast, organisms like the protozoan parasite Trypanosoma brucei possess an SMT enzyme and synthesize ergosterol-like sterols. portlandpress.com Interestingly, the sterol profile of T. brucei changes during its lifecycle. In its insect vector, it actively synthesizes ergostenols, with cholesta-5,7,24-trienol being a prominent endogenous sterol. mdpi.com However, in the human bloodstream, it largely relies on scavenging cholesterol from the host. mdpi.com

Plants vs. Fungi: While both plants and fungi produce 24-alkylated sterols, their biosynthetic pathways differ. The initial cyclization of 2,3-oxidosqualene (B107256) yields lanosterol in fungi and animals, but cycloartenol (B190886) in photosynthetic organisms like plants. acs.orgmdpi.com Furthermore, the sequence of subsequent modifications can vary. In the yeast Saccharomyces cerevisiae, demethylation at C14 precedes C24-methylation, whereas in some pathogenic fungi and in plants, C24-methylation can occur on a C14-methylated intermediate. mdpi.comnih.gov Plants also possess a more extensive array of sterol-related genes compared to fungi or animals, allowing for the synthesis of a wider variety of phytosterols (B1254722). nih.gov

Marine Invertebrates: Marine invertebrates exhibit particularly diverse and unique sterol profiles. Some molluscs have been reported to dealkylate dietary phytosterols to produce cholesterol, while others appear capable of C24-alkylation. iupac.org Many marine organisms, such as corals and sponges, host symbiotic algae (zooxanthellae) that contribute significantly to their sterol composition. Studies on cultured zooxanthellae have shown they can synthesize unique marine sterols, including gorgosterol (B1215954) and 23-desmethylgorgosterol, indicating that the symbionts are the source of these unusual compounds. researchgate.net The compound cholesta-5,24-dien-3β-ol has been identified in the octocoral Dendronephthya puetteri, highlighting the presence of key cholesterol pathway intermediates in these organisms. mdpi.com The stereospecific synthesis of (22R)-cholesta-5,24-diene-3β,22-diol has been documented, confirming the existence of enzymatic pathways capable of producing such di-hydroxylated C24-unsaturated sterols. ebi.ac.uk

| Feature | Animals | Fungi | Plants | Marine Invertebrates (examples) |

|---|---|---|---|---|

| Primary Precursor | Lanosterol | Lanosterol | Cycloartenol | Varies (Lanosterol/Cycloartenol, dietary uptake) |

| C24-Sterol Methyltransferase (SMT) | Absent | Present | Present (multiple forms) | Varies; present in some and their symbionts. |

| Major End Product(s) | Cholesterol | Ergosterol | Sitosterol, Stigmasterol (B192456), Campesterol | Cholesterol, diverse and unique sterols (e.g., Gorgosterol) |

| Key Intermediates/Pathways | Desmosterol (Bloch pathway) | Zymosterol | 24-Methylene lophenol | Cholesta-5,24-dien-3β-ol, Cholesta-5,7,24-trienol |

| Reference(s) | acs.orgnih.gov | mdpi.comnih.gov | acs.orgmdpi.comnih.gov | mdpi.comiupac.orgresearchgate.netmdpi.com |

Chemical Synthesis Strategies and Structural Modifications of Cholesta 5,24 Diene 3,22 Diol

Total Synthesis Approaches to Cholesta-5,24-diene-3,22-diol

The complete chemical synthesis of complex sterols like this compound from simple starting materials is a significant challenge in organic chemistry. These multi-step processes require precise control over the formation of multiple stereocenters and the strategic introduction of functional groups.

Stereocontrolled Synthesis Methodologies

A key aspect of synthesizing sterols is the control of stereochemistry, ensuring that the spatial arrangement of atoms in the molecule is correct. For the synthesis of (22R)-cholesta-5,24-diene-3β,22-diol, a stereospecific method has been successfully applied. rsc.org This approach, originally developed for triterpenes, demonstrates its validity in the steroid series. rsc.org The methodology involves the addition of a Grignard reagent to a (22ξ)-22,23-epoxy-6β-methoxy-3α,5α-cyclo-24-norcholane derivative. rsc.org This reaction proceeds with high stereospecificity, leading to the desired (22R)-hydroxyl group. rsc.org Subsequent regeneration of the cholest-5-ene-3β-ol system yields the final product in good yields. rsc.org The stereochemical outcome is dictated by the electrophilic addition to the double bond, which preferentially forms specific bromohydrin isomers. rsc.org

Another powerful tool for stereocontrolled synthesis is the use of organopalladium chemistry. This has been demonstrated in the partial synthesis of 5α-cholestanone, showcasing a stereocontrolled approach to constructing the steroid side chain. acs.org Such methods are crucial for building the complex side chains found in many bioactive sterols.

The Sharpless epoxidation is another valuable technique for establishing stereocenters, particularly on the steroidal skeleton, which can be challenging to achieve through other means. researchgate.net This method has been instrumental in confirming and revising the stereochemistry of naturally occurring polyoxygenated sterols. researchgate.net

Advanced Organic Reactions Utilized in Sterol Synthesis

The synthesis of sterols and their analogs relies on a diverse arsenal (B13267) of advanced organic reactions. iranchembook.ir These reactions are essential for constructing the complex carbon framework and introducing specific functional groups with high selectivity.

Key Reactions in Sterol Synthesis:

| Reaction Type | Description | Reference |

| Grignard Reactions | Used for forming carbon-carbon bonds, such as in the addition to epoxides to create specific alcohol stereoisomers. | rsc.org |

| Diels-Alder Reactions | A cycloaddition reaction used to form six-membered rings, often employed in the synthesis of the steroidal A and B rings. An intermediate in this reaction can be a Diels-Alder adduct of a 5,7-diene. | google.com |

| Cross-Metathesis Reactions | A powerful method for forming carbon-carbon double bonds, utilized in the synthesis of sterols with varied side chains. | nih.gov |

| Oxidative Cyclizations | Transition-metal-mediated reactions, such as those using ruthenium tetroxide, can be used to form cyclic ethers from dienes. | thieme-connect.com |

| Palladium-Catalyzed Reactions | These include cross-coupling and allylic alkylation reactions, which are fundamental for constructing complex side chains. | acs.org |

| Radical Reactions | Free radical reactions, such as the Barton-McCombie deoxygenation and Barton decarboxylation, are useful for specific functional group transformations. | bbhegdecollege.com |

These reactions, often used in multi-step sequences, allow for the construction of the intricate steroidal architecture from simpler precursors. The choice of reaction is often dictated by the desired stereochemistry and the compatibility with other functional groups present in the molecule.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with enhanced or novel biological properties. These modifications can involve the introduction of new functional groups or alterations to the core sterol structure.

Introduction of Additional Hydroxyl Groups and Alkylation

The introduction of additional hydroxyl groups and alkyl groups onto the sterol scaffold can significantly impact its biological activity. Marine sponges, for example, are a rich source of sterols with extra oxygenation and modified side chains due to alkylation or dealkylation. mdpi.com

Methods for introducing hydroxyl groups often involve stereoselective reductions of keto groups or epoxidation followed by ring-opening. For instance, 7β-hydroxy derivatives can be prepared with high stereoselectivity from the corresponding 7-keto sterol using sodium borohydride (B1222165) in the presence of cerium trichloride. uc.pt The introduction of alkyl groups, particularly at the C24 position, generates a new chiral center, leading to the possibility of C-24 epimeric pairs. mdpi.com

Modifications of the Side Chain and Ring System

Modifications to both the side chain and the ring system of sterols are key strategies for creating diverse analogs. The sterol side chain is critical for many biological functions, and even minor modifications can have a significant impact. tandfonline.comnih.gov

Examples of Side Chain and Ring Modifications:

| Modification Type | Description | Reference |

| Side Chain Truncation | Shortening of the side chain, as seen in some marine-derived sulfated sterols. | unina.it |

| Side Chain Alkylation | Introduction of additional carbon atoms, often at C24, which is a common feature in plant sterols. | mdpi.comnih.gov |

| Introduction of Unsaturation | Creation of double or triple bonds within the side chain or ring system. | unina.it |

| Ring Cleavage (Secosteroids) | Opening of one of the rings of the tetracyclic core, leading to unique secosteroid structures. | unina.it |

| Epoxidation of Ring Double Bonds | Formation of epoxides, for example at the C5-C6 double bond, which can then be opened to form diols. | mdpi.com |

The synthesis of these modified sterols often starts from readily available natural sterols and employs a variety of chemical transformations to achieve the desired structure. beilstein-journals.org

Chemoenzymatic Synthetic Strategies for Sterol Diols

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach is particularly powerful for the synthesis of sterol diols, where enzymes can provide high regio- and stereoselectivity that is difficult to achieve with purely chemical methods.

Enzymes, such as lipases and cytochrome P450 monooxygenases, are increasingly used in steroid synthesis. uc.ptd-nb.infoacs.org For example, lipases can be used for the selective acylation of diols, allowing for the separation of diastereomers. uc.pt Cytochrome P450 enzymes can perform highly specific hydroxylations at positions on the steroid nucleus that are challenging to functionalize chemically. acs.org

A chemoenzymatic strategy has been developed for the synthesis of 9,11-secosteroids, which involves a whole-cell biocatalytic hydroxylation at C9, followed by chemical cleavage of the resulting vicinal diol. beilstein-journals.orgd-nb.info This two-step method offers mild reaction conditions and avoids the use of toxic oxidizing agents. beilstein-journals.orgd-nb.info Similarly, chemoenzymatic approaches have been employed to produce dydrogesterone-like steroidal APIs from phytosterols (B1254722), demonstrating the potential for sustainable and efficient synthesis of valuable steroid-based drugs. acs.org

These hybrid strategies leverage the strengths of both chemical and biological catalysis to create efficient and selective routes to complex steroidal molecules like this compound and its analogs.

Molecular and Cellular Biological Investigations of Cholesta 5,24 Diene 3,22 Diol and Its Close Analogs

Investigation of Molecular Interactions and Potential Targets

Modulation of Cellular Membranes and Receptor Interactions

The structural similarity of Cholesta-5,24-diene-3,22-diol and its analogs to cholesterol suggests their potential to modulate biological processes through interactions with cellular membranes and receptors. smolecule.com For instance, the incorporation of (22R)-hydroxycholesterol into bovine erythrocyte membranes has been shown to enhance the degradation of sphingomyelin (B164518) by sphingomyelinase, leading to hemolysis. ebi.ac.uk This effect highlights the ability of certain sterols to alter membrane properties and influence the activity of membrane-associated enzymes. ebi.ac.uk Furthermore, oxygenated sterols, a class to which this compound belongs, are known to interact with various receptors, including the oxysterol binding protein and the LXR nuclear orphan receptors, which play a role in regulating cholesterol homeostasis. physiology.org

Interactions with Lipid Metabolism Pathways at a Molecular Level

This compound and related compounds are implicated in the modulation of lipid metabolism. smolecule.com Some cholesta-diene derivatives can influence sterol synthesis. For example, certain analogs have been observed to decrease levels of steryl esters and free desmosterol (B1670304) in cells, indicating a regulatory function in lipid metabolic pathways. The broader class of oxysterols is known to arise from cholesterol through various enzymatic and non-enzymatic oxidation processes and are subsequently metabolized into bile acids, steroid hormones, or other sterols. physiology.org

Cellular Mechanistic Studies (e.g., Cytotoxic Effects on Specific Cell Lines)

Derivatives of cholesta-5,24-diene have demonstrated cytotoxic effects against various cancer cell lines. semanticscholar.orgresearchgate.net For instance, (22E)-cholesta-5,22-dien-3β-ol-7-one and related compounds have shown cytotoxicity against human tumor cell lines such as HL-60, K562, HeLa, A-549, and HCT-116. researchgate.net Similarly, a close analog, 24-methyl-cholesta-5,24(28)-diene-3β,19-diol-7β-monoacetate (MeCDDA), exhibits cytotoxic effects against several human cancer cells, including those from chronic myelogenous leukemia, acute lymphoblastic leukemia, and leukemic monocyte lymphoma. semanticscholar.org

Effects on Cellular Signaling Pathways

The biological activities of this compound analogs often involve the modulation of key cellular signaling pathways. MeCDDA, for example, has been shown to inhibit the PI3K/Akt/mTOR pathway in small cell lung cancer (SCLC) cells. semanticscholar.org This inhibition is associated with its anti-proliferative effects. semanticscholar.org Furthermore, studies on related marine-derived steroids indicate their involvement in modulating signaling pathways that control cell growth and proliferation. nih.gov

Induction of Apoptosis Mechanisms in Cancer Cell Models

Several analogs of this compound have been found to induce apoptosis in cancer cells. smolecule.com MeCDDA treatment in H1688 small cell lung cancer cells promotes apoptosis, increases caspase activities, reduces mitochondrial membrane potential, and stimulates the release of cytochrome c. semanticscholar.org This process is also accompanied by an increase in Bax expression and a decrease in Bcl-2 expression, indicating activation of the mitochondrial apoptotic pathway. semanticscholar.org

Role as a Precursor or Modulator of Bioactive Metabolites (e.g., Oxysterols, Meiosis-Activating Sterols)

This compound and its isomers can be considered part of the broad family of oxysterols, which are oxygenated derivatives of cholesterol. physiology.org These molecules can act as precursors or modulators of other bioactive metabolites. For instance, desmosterol (cholesta-5,24-dien-3β-ol) is a direct precursor in the biosynthesis of cholesterol. ern-ithaca.eu The hydroxylation of desmosterol can lead to various oxysterols, such as 7α-hydroxydesmosterol (cholesta-5,24-diene-3β,7α-diol). nih.govnih.gov

Furthermore, certain sterols, known as meiosis-activating sterols (MAS), play a role in signaling the resumption of meiosis in mammalian germ cells. nih.govresearchgate.net These include compounds like follicular fluid meiosis-activating sterol (FF-MAS), which is structurally related to intermediates in the cholesterol biosynthetic pathway. nih.govnih.gov

Table of Research Findings on this compound and its Analogs

| Compound/Analog | Cell Line(s) | Observed Effect | Affected Pathway/Mechanism |

|---|---|---|---|

| (22E)-cholesta-5,22-dien-3β-ol-7-one and related compounds | HL-60, K562, HeLa, A-549, HCT-116 | Cytotoxicity | Not specified |

| 24-methyl-cholesta-5,24(28)-diene-3β,19-diol-7β-monoacetate (MeCDDA) | H1688 and H146 (SCLC) | Growth inhibition, apoptosis | Inhibition of PI3K/Akt/mTOR pathway, activation of mitochondrial apoptotic pathway |

| (22R)-hydroxycholesterol | Bovine erythrocytes | Enhanced sphingomyelin degradation, hemolysis | Alteration of membrane properties |

Structure-Activity Relationships (SAR) in Mechanistic Studies

The biological activity of this compound and its analogs is intricately linked to their molecular structure. Mechanistic studies have revealed that specific modifications to the sterol nucleus and the side chain can significantly influence their efficacy in various biological assays, including the inhibition of cell growth and enzymatic pathways.

A pivotal aspect of the structure-activity relationship (SAR) for these compounds is the nature and configuration of the side chain. The presence and position of hydroxyl groups and double bonds within the side chain are critical determinants of biological function. For instance, studies on analogs have demonstrated that the stereochemistry at C-22 and the presence of a double bond at C-24 are crucial for certain activities.

Research into the SAR of this compound and its derivatives has provided valuable insights into the molecular requirements for their biological effects. This knowledge is instrumental in the design and synthesis of new analogs with potentially enhanced or more specific activities.

Detailed Research Findings

The following tables summarize key findings from various studies on the structure-activity relationships of this compound and related compounds.

Table 1: SAR of this compound Analogs in Cytotoxicity Assays

| Compound/Analog | Modification | Cell Line(s) | Observed Activity |

| This compound | Parent Compound | Various cancer cell lines | Baseline cytotoxic activity |

| 24-methylcholesta-5,24(28)-diene-3β,19-diol-7β-monoacetate | Acetylation at C-7 and hydroxylation at C-19 | Human small cell lung cancer (H1688, H146) | Dose-dependent growth inhibition. semanticscholar.org |

| 7β-acetoxy-24-methylcholesta-5-24(28)-diene-3,19-diol | Acetoxy group at C-7 and hydroxyl at C-19 | HeLa, U937 | Strong cytotoxicity against HeLa cells. scienceopen.com |

| 24-methylcholesta-5,24(28)-diene-3β,7β,19-triol | Hydroxyl groups at C-7 and C-19 | HeLa, U937 | Strong cytotoxicity against HeLa cells. scienceopen.com |

Table 2: SAR of this compound Analogs in Enzyme Inhibition Assays

| Compound/Analog | Target Enzyme(s) | Key Structural Features | Inhibitory Activity |

| Fucosterol (stigmasta-5,24-diene-3β-ol) | COX-1, COX-2 | Tetracyclic skeleton, olefin methine in side chain | Highest COX-1 and -2 inhibitory activities compared to other tested sterols. plos.org |

| Saringosterol (24-vinyl-cholest-5-ene-3β,24-diol) | Lipid Peroxidation | Hydroxylation at C-24 | High lipid peroxidation inhibitory activity. plos.org |

| 24-methylenecholesterol | Lipid Peroxidation | Methylene group at C-24 | High lipid peroxidation inhibitory activity. plos.org |

Table 3: Influence of Side Chain Modifications on Biological Activity

| Compound/Analog | Side Chain Structure | Biological Effect | Reference |

| 22-trans-cholesta-5,22,24-trien-3β-ol | Double bonds at C-22 and C-24 | Intermediate in the conversion of stigmasterol (B192456) to cholesterol in Manduca sexta. | nih.gov |

| (22R)-cholest-5-ene-3β,22-diol | Hydroxylation at C-22 (R configuration) | Induces differentiation of NT2 cells. | ebi.ac.uk |

| (22S)-cholest-5-ene-3β,22-diol | Hydroxylation at C-22 (S configuration) | Lacks the differentiation-inducing activity of the 22R isomer. | ebi.ac.uk |

| (24E)-24-Ethyl-24-methylcholesta-5,22-dien-3β-ol | Ethyl and methyl groups at C-24 | C-24 configuration determined to be R in a sample from Topsentia ophiraphidites. | researchgate.net |

Advanced Analytical Methodologies for Research Characterization and Quantification of Cholesta 5,24 Diene 3,22 Diol

Mass Spectrometry (MS) Applications in Sterol Research

Mass spectrometry, often coupled with a chromatographic separation method, is a powerful tool for the analysis of sterols. It provides information on the molecular weight and structure of the compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional and robust method for the analysis of volatile and thermally stable compounds like sterols. For GC-MS analysis, sterols such as Cholesta-5,24-diene-3,22-diol are typically derivatized to increase their volatility and improve their chromatographic behavior. nih.gov A common derivatization technique is silylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov

The electron ionization (EI) mass spectra of TMS-derivatized sterols exhibit characteristic fragmentation patterns that are invaluable for identification. The molecular ion ([M]⁺) of the derivatized this compound would be observed, confirming its molecular weight. For instance, a study on the marine bryozoan Cryptosula pallasiana identified a stereoisomer of this compound with a molecular ion peak at m/z 400. nih.gov The fragmentation pattern often includes losses of the TMS group (M-90) and fragments corresponding to the sterol backbone and side chain, which aids in structural elucidation. researchgate.net GC-MS is also instrumental in assessing the purity of a sample by separating the target compound from any impurities, which will appear as distinct peaks in the chromatogram.

Interactive Data Table: Illustrative GC-MS Data for a Derivatized Sterol

| Parameter | Value | Description |

| Retention Time (min) | Varies | The time it takes for the compound to pass through the GC column. Dependent on column type, temperature program, and gas flow rate. |

| Molecular Ion (m/z) | 400 (underivatized) | The mass-to-charge ratio of the intact molecule. For a TMS-derivatized diol, this value would be higher. |

| Key Fragment Ion (m/z) | 382 | Corresponds to the loss of a water molecule ([M-H₂O]⁺) in underivatized sterols. cdnsciencepub.com |

| Key Fragment Ion (m/z) | 271 | Often represents the sterol nucleus after cleavage of the side chain. cdnsciencepub.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS, particularly for the analysis of complex biological mixtures. researchgate.net It often does not require derivatization, simplifying sample preparation. acs.org Reversed-phase LC, using C8 or C18 stationary phases, is commonly employed for separating sterols. researchgate.net

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in LC-MS for sterol analysis. acs.org APCI often results in the dehydration of the sterol, producing a prominent [M+H-H₂O]⁺ ion. acs.org LC-MS is particularly advantageous for analyzing complex samples like plasma or tissue extracts, where it can separate this compound from a multitude of other lipids and metabolites. nih.govswan.ac.uk For example, LC-MS has been used to analyze sterols and oxysterols in brain tissue, demonstrating its capability to handle complex matrices. nih.gov

Isotope Dilution-Mass Spectrometry for Absolute Quantification

For accurate and precise quantification of this compound, isotope dilution-mass spectrometry (ID-MS) is the gold standard. nih.govnih.govswan.ac.uk This method involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. The labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard, a highly accurate and precise quantification can be achieved. This approach effectively corrects for variations in sample preparation and instrument response. avantiresearch.com Both GC-MS and LC-MS can be used for ID-MS. nih.govnih.gov For instance, a method using [3,4-¹³C]cholesterol as an internal standard for serum cholesterol analysis by GC-MS achieved a coefficient of variation of less than 0.5%. nih.gov Similar principles are applied for the quantification of other sterols, including this compound, in various biological fluids. nih.govswan.ac.uk

Multistage Fragmentation (MSn) for Structural Insights

Multistage fragmentation, or MSⁿ, is a tandem mass spectrometry technique that provides detailed structural information about an analyte. In an MSⁿ experiment, a precursor ion is selected and fragmented to produce product ions (MS²). One of these product ions can then be selected and fragmented again (MS³), and so on. This process allows for the systematic dissection of the molecule, revealing details about its structure.

For sterols, MSⁿ can be used to characterize the side chain and the sterol nucleus. researchgate.netusask.ca The fragmentation pathways of protonated and dehydrated sterol ions can be systematically interpreted to provide a "fingerprint" for different sterol structures. researchgate.net This is particularly useful for distinguishing between isomers that may have very similar primary mass spectra. nih.gov For instance, the fragmentation of the side chain can reveal the position of double bonds and hydroxyl groups, which is crucial for the structural elucidation of compounds like this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of organic molecules, including this compound.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the assignment of each signal to a specific atom in the molecular structure.

For this compound, specific signals in the ¹H NMR spectrum would correspond to the protons on the double bonds at C-5 and C-24, the protons on the carbon atoms bearing the hydroxyl groups at C-3 and C-22, and the methyl protons of the sterol nucleus and side chain. nih.gov Similarly, the ¹³C NMR spectrum would show characteristic signals for the sp²-hybridized carbons of the double bonds and the sp³-hybridized carbons attached to the hydroxyl groups. nih.gov The precise chemical shifts are sensitive to the stereochemistry of the molecule, making NMR a powerful tool for determining the relative configuration of chiral centers. nih.gov

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a this compound Analog

| Carbon Atom | Chemical Shift (δ) in ppm | Description |

| C-3 | ~71.9 | Carbon bearing the hydroxyl group in the A-ring. nih.gov |

| C-5 | ~140.7 | sp²-hybridized carbon of the double bond in the B-ring. researchgate.net |

| C-6 | ~121.7 | sp²-hybridized carbon of the double bond in the B-ring. researchgate.net |

| C-22 | Varies | Carbon bearing the hydroxyl group in the side chain. |

| C-24 | ~121.7 | sp²-hybridized carbon of the double bond in the side chain. researchgate.net |

| C-25 | ~132.2 | sp²-hybridized carbon of the double bond in the side chain. researchgate.net |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Two-Dimensional NMR Techniques (e.g., HMBC, ROESY, COSY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural elucidation of complex molecules like this compound. Techniques such as COSY, HMBC, and ROESY provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Detailed analysis of the desulfated derivative, (20S,22R)-cholesta-5,24-diene-3β,22-diol, relies on a combination of these 2D NMR experiments. mdpi-res.com The Correlation Spectroscopy (COSY) experiment is used to identify proton-proton spin coupling systems, allowing for the tracing of connectivities through the steroid's carbon skeleton, such as the protons from C-21 through C-20 to C-24. mdpi-res.com

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is critical for establishing long-range correlations between protons and carbons. For instance, key HMBC cross-peaks can confirm the attachment of the sulfoxy group at C-22 (in the parent compound) and the position of the Δ24 double bond. mdpi-res.com Specific correlations include those from the methyl protons at C-21 to carbons C-17, C-20, and C-22, and from the olefinic proton at H-24 to carbons C-23 and C-25. mdpi-res.commdpi.com

The stereochemistry of the molecule, particularly at chiral centers like C-20 and C-22, is determined using Rotating-frame Overhauser Effect Spectroscopy (ROESY). For the (20S,22R) configuration, ROESY correlations are observed between specific protons that are close in space. For example, the 20S configuration is supported by correlations between the protons of the C-18 methyl group (H3-18) and the proton at C-20 (H-20). mdpi-res.com The 22R configuration can be suggested by ROESY correlations between the proton at C-22 (H-22) and protons on C-16. mdpi-res.commdpi.com

Table 1: Key 2D NMR Correlations for the Structural Elucidation of this compound Derivatives

| NMR Experiment | Observed Correlation | Structural Information Deduced | Reference |

|---|---|---|---|

| COSY | H-20 ↔ H-21; H-22 ↔ H-23 | Establishes proton spin systems within the side chain, confirming the sequence of carbon atoms. | mdpi-res.comnih.gov |

| HMBC | H3-18 ↔ C-12, C-13, C-14, C-17 | Confirms the attachment of the angular methyl group at C-13 and the overall tetracyclic core structure. | nih.gov |

| HMBC | H3-21 ↔ C-17, C-20, C-22 | Defines the connectivity around the C-20 and C-22 positions in the side chain. | mdpi-res.com |

| HMBC | H-24 ↔ C-23, C-25 | Pinpoints the location of the double bond at C-24 in the side chain. | mdpi-res.com |

| ROESY | H3-18 ↔ H-20 | Provides evidence for the stereochemical configuration at C-20 (e.g., 20S). | mdpi-res.commdpi.com |

| ROESY | H-22 ↔ H2-16 | Suggests the stereochemical configuration at C-22 (e.g., 22R). | mdpi-res.commdpi.com |

Advanced Chromatographic Separation Techniques

The separation of sterols from complex mixtures is a significant challenge due to their structural similarity. Advanced chromatographic techniques are essential for isolating this compound and its isomers for further analysis.

Silver ion high-pressure liquid chromatography (Ag-HPLC) is a powerful technique for separating sterol isomers that differ in the number or position of their double bonds. nih.govnih.gov The separation principle is based on the reversible interaction between the π-electrons of the double bonds in the sterol molecules and silver ions immobilized on the stationary phase. The strength of this interaction depends on the accessibility and stereochemistry of the double bonds, allowing for the resolution of isomers that are often inseparable by conventional reversed-phase or normal-phase HPLC. nih.govnih.gov

This methodology has proven effective for separating various C27 sterol isomers, such as resolving cholesta-5,8-dien-3β-ol from 7-dehydrocholesterol. nih.gov The technique can be applied on both analytical and semi-preparative scales and can be coupled with mass spectrometry (LC-MS) for online identification of the separated components. nih.gov Given that this compound possesses two double bonds, Ag-HPLC is a highly suitable method for separating it from other diene isomers, such as cholesta-5,7-dien-3β-ol or cholesta-5,8(9)-dien-3β-ol. nih.govern-ithaca.eu

Table 2: Examples of Sterol Isomer Separations Using Silver Ion Chromatography

| Sterol Isomer 1 | Sterol Isomer 2 | Basis of Separation | Reference |

|---|---|---|---|

| 7-Dehydrocholesterol (cholesta-5,7-dien-3β-ol) | Cholesta-5,8-dien-3β-ol | Different positions of the conjugated double bonds in the B-ring. | nih.govnih.gov |

| Desmosterol (B1670304) (cholesta-5,24-dien-3β-ol) | 7-Dehydrocholesterol (cholesta-5,7-dien-3β-ol) | Location of the second double bond (side chain vs. B-ring). | nih.govern-ithaca.eu |

| Zymosterol (5α-cholesta-8,24-dien-3β-ol) | Other yeast sterols | Separation based on double bond positions using alumina-AgNO₃ MPLC. | researchgate.net |

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and fractionation of sterols from complex biological or natural product extracts. mdpi.com It allows for the separation of sterols from interfering matrix components, such as more polar or non-polar lipids, thereby concentrating the analytes of interest and improving the robustness and sensitivity of subsequent chromatographic analyses.

The most common approach involves using reversed-phase SPE cartridges, such as those packed with C18-bonded silica (B1680970). nih.govnih.gov In a typical procedure, a crude lipid extract is loaded onto the conditioned cartridge. A series of solvents with increasing elution strength (e.g., increasing proportions of an organic solvent like methanol (B129727) or acetonitrile (B52724) in water) are then passed through the cartridge. This allows for the elution of different compound classes in separate fractions. Sterols are typically eluted with a moderately non-polar solvent, separating them from highly polar compounds (which are not retained) and very non-polar lipids (which are retained more strongly). mdpi.com This fractionation is crucial for reducing sample complexity before analysis by HPLC or GC-MS. mdpi.comnih.gov

Table 3: General Protocol for Sterol Fractionation using C18-SPE

| Step | Solvent/Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Conditioning | Methanol, followed by water or aqueous buffer | To activate the C18 stationary phase for proper retention. | nih.govnih.gov |

| 2. Sample Loading | Crude extract dissolved in a weak solvent (e.g., ethanol (B145695)/water) | To apply the sample to the SPE cartridge. | nih.gov |

| 3. Washing | Aqueous methanol or similar polar solvent mixture | To elute highly polar, interfering compounds. | mdpi.com |

| 4. Elution | 100% Methanol, ethanol, or acetonitrile | To elute the sterol fraction of interest. | nih.govmdpi.com |

| 5. Further Elution | Hexane (B92381) or other non-polar solvent | To elute highly non-polar lipids, if necessary. | mdpi.com |

Silver Ion High-Pressure Liquid Chromatography for Sterol Isomer Separation

Derivatization Strategies for Enhanced Analytical Detection and Separation

The analysis of sterols by techniques like gas chromatography (GC) and electrospray ionization mass spectrometry (ESI-MS) can be significantly improved through chemical derivatization. Derivatization can increase the volatility of the analyte for GC analysis or enhance its ionization efficiency for MS detection.

A particularly effective strategy for enhancing the detection of 3β-hydroxy sterols by ESI-MS involves a two-step process: enzymatic oxidation followed by chemical derivatization. nih.gov First, the 3β-hydroxy group of the sterol is oxidized to a 3-oxo (ketone) group using the enzyme cholesterol oxidase. nih.govgoogle.com This reaction is specific to sterols with a 3β-hydroxy-Δ5 or 3β-hydroxy-5α structure.

Following oxidation, the newly formed ketone group is derivatized with a charge-tagging reagent, such as Girard P (GP) reagent. nih.gov GP reagent contains a hydrazine (B178648) functional group that reacts with the ketone to form a hydrazone, and a quaternary ammonium (B1175870) group that carries a permanent positive charge. google.com This pre-charged derivatization dramatically increases the ionization efficiency of the sterol in positive-ion ESI-MS, leading to a substantial improvement in detection sensitivity compared to the underivatized molecule. nih.gov This method allows for robust quantification and has been applied to the analysis of complex oxysterol mixtures in biological samples. nih.gov

Table 4: Derivatization Strategy for Enhanced MS Detection of 3β-Hydroxy Sterols

| Step | Reagent/Enzyme | Chemical Transformation | Analytical Advantage | Reference |

|---|---|---|---|---|

| 1. Oxidation | Cholesterol Oxidase | Converts the 3β-hydroxy group to a 3-oxo (ketone) group. | Introduces a reactive functional group for specific derivatization. | nih.govgoogle.com |

| 2. Derivatization | Girard P (GP) Reagent | Reacts with the 3-oxo group to form a permanently charged GP-hydrazone. | Greatly enhances ionization efficiency for positive-ion ESI-MS, improving sensitivity. | nih.govgoogle.com |

Interdisciplinary Perspectives and Future Research Directions

Emerging Roles of Cholesta-5,24-diene-3,22-diol in Specific Biological Models (Non-Human, Non-Clinical)

While much of the focus on sterol metabolism is from a human health perspective, the roles of intermediates like this compound in other organisms are gaining attention. In various non-human and non-clinical models, this compound and its analogs may have unique functions. For instance, in marine invertebrates, sterols are often obtained from their diet and modified for specific physiological needs, including membrane structure and signaling. The unique structure of this compound, with its specific placement of double bonds and hydroxyl groups, suggests it could play a role in the specialized biochemistry of these organisms. smolecule.com Research in plant sterols, also known as phytosterols (B1254722), has revealed their importance in plant biology and their potential health benefits for other organisms. nih.govmdpi.com The study of how different organisms synthesize and utilize a diverse array of sterols can provide insights into the evolutionary and ecological significance of these molecules.

Integration with "Omics" Technologies (e.g., Sterolomics, Metabolomics) for Comprehensive Understanding

The advent of "omics" technologies, such as sterolomics and metabolomics, offers a powerful approach to understanding the complex roles of sterol intermediates. medrxiv.orgbioscientifica.com These technologies allow for the simultaneous measurement of a large number of molecules, providing a comprehensive snapshot of cellular metabolism. biorxiv.org Integrating data from transcriptomics, proteomics, and metabolomics can reveal how the levels of this compound and other cholesterol precursors are regulated and how they, in turn, influence other metabolic pathways. mdpi.com For example, a multi-omics approach could identify novel enzymes involved in the biosynthesis or degradation of this sterol, or uncover its role as a signaling molecule in pathways that were not previously associated with cholesterol metabolism. medrxiv.orgnobelprize.org This integrated approach is crucial for moving beyond a linear view of the cholesterol pathway and appreciating the interconnectedness of cellular metabolic networks. biorxiv.org

Computational Chemistry and Molecular Modeling Applications for Sterol-Ligand Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for studying the interactions between sterols and proteins. nih.govacs.org These methods can be used to predict how this compound binds to different proteins, providing insights into its potential biological functions. scispace.comnumberanalytics.com By simulating the interactions at an atomic level, researchers can understand the structural basis for the specificity of sterol-binding proteins. nih.govelifesciences.org This knowledge can be used to design experiments to test the function of these interactions in living systems. Computational approaches can also be used to screen for new proteins that may bind to this compound, potentially uncovering new roles for this molecule. researchgate.net

Unexplored Biosynthetic and Metabolic Fates of this compound

The biosynthesis of cholesterol is a complex process with multiple branching pathways. nih.govnih.gov While the main steps are well-established, the full range of intermediates and their metabolic fates are still being uncovered. nih.govresearchgate.net It is possible that this compound is a precursor to other, as-yet-unidentified, biologically active molecules. Further research is needed to explore the enzymes that act on this sterol and to identify its downstream metabolites. It is also possible that this compound can be metabolized through alternative pathways that are only active under specific physiological conditions or in certain cell types. frontiersin.org Unraveling these unexplored metabolic pathways will provide a more complete picture of cholesterol metabolism and may reveal new therapeutic targets.

Potential for Developing Research Tools Based on the this compound Framework

The unique chemical structure of this compound makes it a promising scaffold for the development of new research tools. smolecule.com For example, by attaching fluorescent tags or other reporter molecules to the sterol, researchers could create probes to visualize its localization and movement within cells. These probes could be used to study the dynamics of sterol transport and to identify the proteins that interact with this compound in a cellular context. Furthermore, derivatives of this sterol could be synthesized to act as specific inhibitors or activators of enzymes involved in cholesterol metabolism, providing a way to dissect the function of these enzymes in detail.

Challenges and Opportunities in Sterol Research Pertaining to this compound

The study of sterol metabolism, including that of this compound, presents both challenges and opportunities. A major challenge is the chemical complexity of sterols and their intermediates, which can make them difficult to isolate and analyze. mdpi.com Additionally, the low abundance of many of these intermediates in cells can make their detection and quantification challenging. nih.gov However, advances in analytical techniques, such as mass spectrometry, are helping to overcome these hurdles. The opportunity lies in the potential for new discoveries that could have a significant impact on our understanding of biology and medicine. By addressing the challenges and embracing the opportunities, researchers can continue to unravel the complex and fascinating world of sterol biochemistry.

Q & A

What is the role of Cholesta-5,24-diene-3,22-diol in sterol biosynthesis pathways?

Level: Basic

Answer:

this compound (a desmosterol derivative) is an intermediate in the Bloch pathway of cholesterol biosynthesis, where it undergoes reduction of the Δ24 double bond to form cholesterol. Key methodologies to study this pathway include:

- Isotopic labeling : Using deuterated desmosterol (e.g., desmosterol-d6) to trace metabolic conversion in liver homogenates .

- Enzymatic assays : Incubating 14C-labeled desmosterol with mouse liver mitochondria to identify polar metabolites via chromatography and hydrogenation experiments .

- Sterol profiling : Quantifying intermediates using GC-MS or LC-MS in biological samples (e.g., brain tissue or marine organisms) .

How can structural ambiguities in this compound derivatives be resolved experimentally?

Level: Advanced

Answer:

Structural elucidation challenges (e.g., stereochemistry, hydroxylation sites) require multi-modal approaches:

- HRESIMS/MS : Analyze [M−H]⁻ or [M+Na]⁺ ions to determine molecular formulas and fragmentation patterns .

- Hydrogenation : Reduce double bonds to compare hydrogenated products with known standards (e.g., 5α-cholestane-3β,26-diol) .

- Co-crystallization : Validate chromatographic similarities by co-crystallizing metabolites with authentic standards (e.g., 26-hydroxycholesterol) .

- NMR spectroscopy : Assign 1H/13C signals for hydroxylation sites and side-chain configurations .

What methodologies are employed to assess the cytotoxic potential of this compound derivatives?

Level: Advanced

Answer:

Cytotoxicity evaluation involves:

- Cell line models : Use diverse cell lines (e.g., HepG2, SK-MEL-28, HuTu80) to screen for activity across cancer types .

- Concentration gradients : Treat cells with compound concentrations (e.g., 1–100 μM) and measure viability via MTT assays .

- 3D culture systems : Assess compound efficacy in spheroid or organoid models to mimic in vivo conditions .

Table 1: Cytotoxicity Data for this compound Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Cholesta-5,24-diene-3β,7β,19-triol | HepG2 | 7.0 | |

| (20S)-Disulfate derivative | ZR-75-1 | 29.7 |

How do isotopic labeling studies enhance understanding of this compound metabolism?

Level: Advanced

Answer:

Isotopic tracers enable precise tracking of metabolic fate:

- 14C-labeled desmosterol : Incubated with liver mitochondria to identify metabolites like cholesta-5,24-diene-3β,26-diol via radiochromatography .

- Deuterated analogs : Desmosterol-d6 facilitates quantification in lipidomic studies using LC-MS/MS, avoiding interference from endogenous sterols .

How are conflicting data on proposed this compound metabolites addressed?

Level: Advanced

Answer:

Contradictions (e.g., proposed structures lacking conclusive validation) require:

- Reproducibility testing : Repeat enzymatic assays under standardized conditions (pH, cofactors) .

- Multi-technique validation : Combine NMR, MS, and synthetic standards to confirm structural assignments .

- Biological context : Compare metabolite activity (e.g., bile acid conversion rates) with known pathways .

What analytical techniques are standard for identifying this compound in biological matrices?

Level: Basic

Answer:

Common methodologies include:

- LC-MS/MS : Detect sterols using reverse-phase C18 columns and monitor [M−H]⁻ or [M+Na]⁺ ions .

- Fragmentation patterns : MS³ analysis to distinguish isomers (e.g., 26-hydroxydesmosterol vs. 23-hydroxydesmosterol) .

- Internal standards : Use deuterated analogs (e.g., desmosterol-d6) for quantification in complex samples .

How are novel this compound derivatives isolated from natural sources?

Level: Advanced

Answer:

Natural product discovery involves:

- Bioassay-guided fractionation : Screen extracts for bioactivity (e.g., cytotoxicity) before isolating compounds via HPLC .

- Spectroscopic profiling : Assign structures using 1D/2D NMR (COSY, HMBC) and HRMS .

- Enzymatic hydrolysis : Release aglycones from glycosides for structural analysis (e.g., withanoside V hydrolysis) .

What experimental strategies validate the stereochemistry of this compound derivatives?

Level: Advanced

Answer:

Stereochemical determination relies on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.